4-(EthoxyMethyl)anisole--d4
Description
4-(EthoxyMethyl)anisole-d4 is a deuterated derivative of 4-(EthoxyMethyl)anisole, where four hydrogen atoms are replaced with deuterium (²H or D), typically at positions 2, 3, 5, and 6 of the aromatic ring. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard to improve quantification accuracy . The parent compound, 4-(EthoxyMethyl)anisole, consists of a methoxy group (-OCH₃) at the para position of the benzene ring and an ethoxymethyl (-CH₂OCH₂CH₃) substituent. Its deuterated form retains identical chemical reactivity but exhibits distinct spectral properties due to isotopic mass differences.
Properties
CAS No. |
1219799-15-1 |
|---|---|
Molecular Formula |
C10H10D4O2 |
Molecular Weight |
170.2416071 |
Synonyms |
4-(EthoxyMethyl)anisole--d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-(EthoxyMethyl)anisole-d4 include substituted anisoles, ethers, and deuterated aromatic compounds. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
| Property | 4-(EthoxyMethyl)anisole-d4 | 4-Methylanisole | 4-Ethylanisole | 1-(Ethoxymethyl)-2-methoxybenzene |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~186 (exact mass varies) | 122.16 | 136.19 | 166.22 |
| Boiling Point (°C) | ~250–260 (estimated) | 174–176 | 192–194 | 220–225 (literature) |
| LogP (Octanol-Water) | ~2.5–3.0 | 2.1 | 2.8 | 3.2 |
| Deuterium Content | 4 D atoms | None | None | None |
- Stability : The ethoxymethyl group in 4-(EthoxyMethyl)anisole-d4 confers moderate hydrolytic stability compared to chlorinated analogs (e.g., 4-Methoxybenzyl chloride, which is reactive toward nucleophiles) .
- Spectroscopic Utility : The deuterated form reduces signal overlap in NMR and improves quantification in MS by eliminating isotopic interference .
Research Findings and Industrial Relevance
- Synthetic Challenges: Deuterated analogs like 4-(EthoxyMethyl)anisole-d4 require specialized deuteration techniques (e.g., catalytic exchange or labeled precursors), increasing production costs compared to non-deuterated versions .
- Emerging Uses : The triazole-containing analog (4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine) highlights the versatility of ethoxymethyl groups in drug discovery, though its complexity contrasts with the simplicity of 4-(EthoxyMethyl)anisole-d4 .
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